Beclomethasone 21-Monopropionate
CAS No.: 69224-79-9
Cat. No.: VC21337849
Molecular Formula: C25H33ClO6
Molecular Weight: 465 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 69224-79-9 |
---|---|
Molecular Formula | C25H33ClO6 |
Molecular Weight | 465 g/mol |
IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Standard InChI | InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
Standard InChI Key | OPNPEZLXXKGRTA-XGQKBEPLSA-N |
Isomeric SMILES | CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |
SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |
Canonical SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |
Appearance | White Solid |
Melting Point | 139-141°C |
Chemical Structure and Properties
Molecular Structure
Beclomethasone 21-Monopropionate maintains the core steroid structure of Beclomethasone with a single propionate ester group attached at the C-21 position. The molecular formula for Beclomethasone 21-Monopropionate is C25H33ClO6 . A deuterated form, Beclomethasone 21-Monopropionate-3,3,3-d3 with the formula C25H30D3ClO6, is commonly used in analytical research and as an internal standard in mass spectrometry analyses .
The compound is also known by synonyms including 9α-Chloro-16β-methyl-prednisolone 21-Propionate and 9α-Chloro-16β-methyl-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-Propionate .
Physical and Chemical Properties
The molecular weight of Beclomethasone 21-Monopropionate is approximately 464.98 g/mol, while its deuterated form (Beclomethasone 21-Monopropionate-3,3,3-d3) has a molecular weight of 468.0 g/mol . Key chemical properties of the compound include:
While specific solubility data for Beclomethasone 21-Monopropionate is limited in the available literature, it likely shares some properties with its parent compound, which is described as being very slightly soluble in water, very soluble in chloroform, and freely soluble in acetone and ethanol .
Metabolism of Beclomethasone Dipropionate
Enzymatic Conversion
The conversion of Beclomethasone dipropionate to its metabolites, including Beclomethasone 21-Monopropionate, is primarily mediated by esterase enzymes, with additional involvement of cytochrome P450 enzymes, particularly CYP3A4 . During absorption, Beclomethasone dipropionate undergoes rapid and extensive hydrolysis to form these various metabolites, with approximately 95% of inhaled BDP undergoing presystemic conversion to form 17-BMP in the lung .
Research has shown that in simulated physiological environments, BDP demonstrates different patterns of hydrolysis. The compound remains stable during gastric passage but is immediately hydrolyzed to 17-BMP in intestinal fluid . In human lung cytosol, BDP is rapidly hydrolyzed to the more stable 17-BMP . These tissue-specific patterns of metabolism affect the distribution and activity of the resultant metabolites, including 21-BMP.
Pharmacological Properties
Receptor Binding Affinity
The pharmacological activity of corticosteroids is primarily mediated through binding to the glucocorticoid receptor. Based on available research, Beclomethasone 21-Monopropionate shows significantly lower receptor binding affinity compared to other metabolites of BDP.
According to binding studies, Beclomethasone 21-Monopropionate has essentially no binding affinity to the glucocorticoid receptor, while 17-BMP is approximately 13 times more potent than dexamethasone . This marked difference in receptor binding affinity explains why 17-BMP is considered the active metabolite in BDP therapy, while 21-BMP is classified as a minor inactive metabolite .
The relative glucocorticoid receptor affinities of BDP and its metabolites can be summarized as follows:
Pharmacokinetics
Absorption and Distribution
In studies examining ileostomy effluent following oral administration of BDP, 21-BMP was found only occasionally and in negligible amounts compared to 17-BMP . Similarly, attempts to quantify 21-BMP in plasma samples have been challenging, with levels often below detection limits (50 pg/ml) even following intravenous administration of the parent compound .
The pharmacokinetic parameters following intravenous administration of BDP have been reported for the parent compound and 17-BMP, but data for 21-BMP is notably absent from most studies:
The absence of comparable data for 21-BMP in pharmacokinetic studies suggests its concentrations were below quantifiable levels or that it is rapidly converted to other metabolites.
Analytical Methods and Research Applications
Use of Deuterated Analogs
Deuterated analogs of Beclomethasone 21-Monopropionate, particularly Beclomethasone 21-Monopropionate-3,3,3-d3, serve important roles in analytical chemistry and pharmacokinetic studies . These compounds function as internal standards in mass spectrometry-based analyses, offering several advantages:
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Identical chemical properties to the non-deuterated compound
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Distinguishable by mass spectrometry due to higher molecular weight
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Ability to correct for matrix effects and variations in extraction efficiency
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Improved quantification accuracy in complex biological matrices
Commercial availability of deuterated standards, such as Beclomethasone 21-Monopropionate-3,3,3-d3, facilitates research in this area, though such standards can be relatively expensive, with prices ranging from approximately 1,151 € for 5 mg to 1,953 € for 10 mg .
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